molecular formula C17H20N2O2 B13870666 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one

1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one

Cat. No.: B13870666
M. Wt: 284.35 g/mol
InChI Key: MGVJTESDJLYRNW-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylindazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 6,6-dimethylindazole.

    Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the 4-methoxybenzyl chloride reacts with the indazole derivative under basic conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest its potential use in the treatment of diseases such as cancer and inflammation, due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions lead to changes in cellular processes, which can result in therapeutic effects.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one can be compared with other indazole derivatives, such as:

    1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound also contains a methoxyphenyl group but differs in its core structure, leading to different biological activities.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but a different amine-based core, resulting in distinct chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C17H20N2O2/c1-17(2)8-15-14(16(20)9-17)10-18-19(15)11-12-4-6-13(21-3)7-5-12/h4-7,10H,8-9,11H2,1-3H3

InChI Key

MGVJTESDJLYRNW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=NN2CC3=CC=C(C=C3)OC)C(=O)C1)C

Origin of Product

United States

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